molecular formula C6H11F2NO2 B2797989 2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol CAS No. 1936706-08-9

2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol

Cat. No.: B2797989
CAS No.: 1936706-08-9
M. Wt: 167.156
InChI Key: OTTGGTOOQCAUMB-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol is a synthetic organic compound with the molecular formula C6H11F2NO2 and a molecular weight of 167.156 g/mol. This compound is characterized by the presence of a difluoromethoxy group attached to an azetidine ring, which is further connected to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol typically involves the reaction of difluoromethoxy-containing precursors with azetidine derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually documented in peer-reviewed scientific literature and technical documents .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-containing oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives .

Scientific Research Applications

2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and azetidine ring play crucial roles in its reactivity and binding affinity. Detailed studies on its mechanism of action are available in scientific literature.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Methoxy)azetidin-1-yl]ethanol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-[3-(Chloromethoxy)azetidin-1-yl]ethanol: Contains a chloromethoxy group instead of a difluoromethoxy group.

Uniqueness

2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

2-[3-(difluoromethoxy)azetidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2/c7-6(8)11-5-3-9(4-5)1-2-10/h5-6,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTGGTOOQCAUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCO)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936706-08-9
Record name 2-[3-(difluoromethoxy)azetidin-1-yl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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